Nauclecoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121880-11-3 |
|---|---|
Molecular Formula |
C26H28N2O9 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(1R,18R,19R)-19-ethenyl-16-hydroxy-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,20-hexaen-14-one |
InChI |
InChI=1S/C26H28N2O9/c1-2-11-14-9-16-19-13(12-5-3-4-6-15(12)27-19)7-8-28(16)23(33)18(14)24(34)36-25(11)37-26-22(32)21(31)20(30)17(10-29)35-26/h2-6,9,11,16-17,20-22,25-27,29-32,34H,1,7-8,10H2/t11-,16-,17-,20-,21+,22-,25+,26+/m1/s1 |
InChI Key |
YBOINZVFMANTIG-GYXKPNEHSA-N |
SMILES |
C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC(=C2C1=C[C@@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
nauclecoside |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies of Nauclecoside
Botanical Sources and Distribution of Nauclecoside
The distribution of this compound is specific to a select number of plant species. Research has confirmed its presence in the following botanical sources.
Nauclea officinalisPierre ex Pitard
Nauclea officinalis, a plant belonging to the Rubiaceae family, is a known botanical source of this compound. wikipedia.org This plant is utilized in traditional Chinese medicine and contains a variety of chemical constituents, including numerous alkaloids and their glycosides. nih.govfishersci.ca The presence of this compound, referred to as ‘this compound’ (胆木碱庚), has been documented in the stems of this plant. wikipedia.orgNauclea officinalis is primarily distributed in the southern regions of China, such as Guangdong and Guangxi, where it grows in forested areas at middle elevations. nih.govfishersci.ie
AspidospermaSpecies (A. campus-belus, A. olivaceum, A. nigricans)
This compound has also been isolated from several species within the Aspidosperma genus of the Apocynaceae family. nih.govfishersci.pt This genus is known to be a rich source of monoterpene indole (B1671886) alkaloids. ereztech.comfishersci.be Specifically, the compound has been identified in:
The identification of this compound in these distinct species highlights its specific biosynthetic pathways within the plant kingdom.
Extraction Techniques from Plant Matrices for this compound Acquisition
The initial step in isolating this compound involves its extraction from the raw plant material (e.g., bark, stems, or leaves). nih.govnih.gov This process is designed to efficiently remove the target compound from the complex plant matrix. cloudfunctions.net A typical extraction protocol begins with the preparation of the plant material, which usually involves drying and grinding it into a fine powder to maximize the surface area for solvent penetration. fishersci.ca
Conventional solvent extraction is a common method, where the powdered plant material is soaked or refluxed with an organic solvent. ctdbase.orgwikipedia.org Due to the polar nature of the glycosidic moiety of this compound, polar solvents are effective for its extraction. Studies on related compounds from Nauclea species have successfully used 95% ethanol (B145695) (EtOH) or methanol (B129727) for this purpose. nih.govctdbase.org The resulting mixture is then filtered to separate the liquid extract from the solid plant residue. This crude extract contains this compound along with a multitude of other co-extracted phytochemicals. cloudfunctions.net To concentrate the extract and remove the solvent, a rotary evaporator is often used. The crude extract may then be subjected to liquid-liquid partitioning, for example, with n-butanol, to further separate compounds based on their polarity and create a fraction enriched with alkaloid glycosides like this compound. ctdbase.org
Chromatographic Separation and Purification Strategies for this compound
Following initial extraction, the crude mixture must undergo further separation to isolate this compound in a pure form. Chromatography is the primary method used for this purpose, exploiting the different affinities of compounds for a stationary phase and a mobile phase. nih.govthermofisher.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and analysis of compounds like this compound. wikipedia.orgloradchemical.com This method offers high resolution and sensitivity. wikidata.org For a glycoside, a reversed-phase HPLC setup is typically employed, using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The mobile phase often consists of a gradient mixture of water and a solvent like acetonitrile (B52724) or methanol. wikipedia.orgloradchemical.com As the extract components pass through the column, they separate based on their hydrophobicity. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. By carefully controlling the solvent gradient, this compound can be separated from closely related structures, yielding a highly purified sample. nih.gov The eluting compounds are monitored by a detector, typically a UV detector set at a specific wavelength to detect the indole chromophore of this compound. loradchemical.comwikidata.org
Column Chromatography and Other Preparative Techniques
Column chromatography is a fundamental and widely used preparative technique for the large-scale separation of phytochemicals. nih.gov For the isolation of this compound, a glass column is packed with an adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. nih.govnih.gov The concentrated crude extract is loaded onto the top of the silica gel column.
Structural Elucidation and Spectroscopic Characterization of Nauclecoside
Establishment of the Oxayohimban Core Framework
The foundational structure of nauclecoside is a pentacyclic oxayohimban ring system. This core is a variant of the yohimban (B1201205) skeleton, characterized by the inclusion of an oxygen atom within the E-ring, forming an oxacyclic system. The elucidation of this framework is primarily achieved through a combination of advanced spectroscopic techniques.
Initial indications of the indole (B1671886) alkaloid nature of this compound are typically derived from its ultraviolet (UV) spectrum, which exhibits absorption patterns characteristic of an indole chromophore. scispace.com Subsequent, more detailed structural information is obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the analysis of ¹H and ¹³C NMR data, in conjunction with two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), allows for the piecing together of the carbon-hydrogen framework. Key HMBC correlations reveal long-range couplings between protons and carbons, which are instrumental in connecting the various rings of the pentacyclic system. For instance, correlations from specific protons to carbons across the ring junctions confirm the oxayohimban skeleton. The systematic name for a closely related compound, naucleaorine, is given as (16α,17β)-3,14:15,20-tetradehydro-16-ethenyl-17-(β-D-glucopyranosyloxy)-19α-methoxyoxayohimban-21-one, which explicitly identifies the oxayohimban core. researchgate.net
Glycosidic Linkage Analysis, Focusing on the Glucose Moiety
A crucial aspect of the structural elucidation of this compound is the identification of the attached sugar unit and the nature of its connection to the alkaloidal aglycone. wikipedia.org this compound contains a single glucose moiety. The connection between this glucose unit and the aglycone is a glycosidic bond, a type of covalent bond that joins a carbohydrate to another molecule. wikipedia.orgsavemyexams.comkhanacademy.org
The determination of this linkage involves several steps. Firstly, the identity of the sugar as glucose is confirmed through acid hydrolysis of this compound, which cleaves the glycosidic bond, followed by chromatographic and spectroscopic analysis of the liberated monosaccharide. The stereochemistry of the glycosidic bond (whether it is in an α or β configuration) and the point of attachment on the aglycone are determined primarily by NMR spectroscopy. savemyexams.comuoa.gr In the case of this compound, the anomeric proton of the glucose unit shows a specific chemical shift and a large coupling constant in the ¹H NMR spectrum, which is characteristic of a β-configuration. Furthermore, a Nuclear Overhauser Effect (NOE) correlation between the anomeric proton of the glucose and a specific proton on the aglycone in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment definitively establishes the site of glycosylation. For naucleaorine, the systematic name confirms a β-D-glucopyranosyloxy linkage at position C-17 of the oxayohimban framework. researchgate.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. uoa.grlibretexts.org It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. researchgate.netnih.gov
One-Dimensional NMR (e.g., ¹H, ¹³C NMR)
One-dimensional NMR spectra provide the initial and fundamental data for structure determination.
¹H NMR: The proton NMR spectrum of this compound reveals the number of different types of protons in the molecule and their local electronic environments. Chemical shifts (δ) indicate the type of proton (e.g., aromatic, aliphatic, olefinic, anomeric), and signal splitting patterns (due to spin-spin coupling) provide information about adjacent protons. For instance, the signals in the aromatic region confirm the presence of the indole nucleus, while a distinct signal with a characteristic coupling constant in the downfield region is indicative of the anomeric proton of the glucose moiety. wisc.edu
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functionalization (e.g., carbonyl, olefinic, aromatic, aliphatic, or carbons bonded to heteroatoms like oxygen or nitrogen). In this compound, the ¹³C NMR spectrum would show signals corresponding to the indole ring, the oxayohimban core, the vinyl group, a methoxy (B1213986) group, and the six carbons of the glucose unit. wisc.edu
A representative table of expected ¹³C NMR chemical shifts for a compound with a this compound-like structure is provided below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | ~155-160 |
| C-3 | ~105-110 |
| C-5 | ~50-55 |
| C-6 | ~20-25 |
| C-7 | ~110-130 (Aromatic) |
| C-8 | ~110-130 (Aromatic) |
| C-9 | ~110-130 (Aromatic) |
| C-10 | ~110-130 (Aromatic) |
| C-11 | ~110-130 (Aromatic) |
| C-12 | ~110-130 (Aromatic) |
| C-13 | ~135-140 |
| C-14 | ~45-50 |
| C-15 | ~35-40 |
| C-16 | ~115-120 (Olefinic) |
| C-17 | ~75-80 |
| C-18 | ~130-135 (Olefinic) |
| C-19 | ~55-60 (Methoxy) |
| C-20 | ~60-65 |
| C-21 | ~170-175 (Carbonyl) |
| C-1' (Glucose) | ~100-105 (Anomeric) |
| C-2' (Glucose) | ~70-75 |
| C-3' (Glucose) | ~75-80 |
| C-4' (Glucose) | ~70-75 |
| C-5' (Glucose) | ~75-80 |
| C-6' (Glucose) | ~60-65 |
Note: The chemical shift values are approximate and can vary based on the specific solvent and experimental conditions.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. researchgate.netnih.govnanalysis.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to trace out the proton-proton connectivity within individual spin systems, such as the ethylidene side chain and the sugar ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. NOESY is essential for determining the relative stereochemistry of the molecule. For example, NOE correlations can establish the cis or trans fusion of rings and the relative orientation of substituents. The key NOE between the anomeric proton of the glucose and a proton on the aglycone is a definitive piece of evidence for the glycosylation site.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of this compound, and to gain structural information through the analysis of its fragmentation patterns. ijrpr.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. scispace.com
The fragmentation of the this compound ion in the mass spectrometer provides valuable structural clues. The cleavage of the glycosidic bond is a characteristic fragmentation pathway for glycosides, resulting in ions corresponding to the aglycone and the sugar moiety. lifesciencesite.com The fragmentation pattern of the aglycone itself can provide further confirmation of the oxayohimban core structure. The analysis of these fragment ions, often through tandem mass spectrometry (MS/MS) experiments, helps to piece together the structure of the molecule. lifesciencesite.comcore.ac.uk
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification
UV-Vis and IR spectroscopy provide important information about the functional groups present in this compound. ijrpr.com
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) typically shows absorption maxima characteristic of the indole chromophore. scispace.comnih.gov These absorptions are due to electronic transitions within the aromatic system. The specific wavelengths and intensities of the absorption bands can be indicative of the substitution pattern on the indole nucleus. pw.edu.pllibretexts.org
IR Spectroscopy: The infrared spectrum of this compound reveals the presence of various functional groups based on their characteristic vibrational frequencies. nih.govlibretexts.org Key absorption bands would include:
A broad absorption in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups on the glucose moiety.
Absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations.
A strong absorption around 1610-1630 cm⁻¹ indicating the presence of an amide carbonyl group (in the lactam ring). scispace.com
Bands in the 1000-1200 cm⁻¹ region associated with C-O stretching vibrations, consistent with the alcohol, ether, and glycosidic linkages. nih.gov
The combination of these spectroscopic techniques provides a complete and unambiguous picture of the complex structure of this compound, from its core framework to the fine details of its stereochemistry.
Biosynthetic Pathways of Nauclecoside
Identification of Metabolic Precursors and Their Origins
The foundational skeleton of Nauclecoside is assembled from two primary metabolic precursors: the indole-containing compound tryptamine (B22526) and the monoterpenoid secologanin . mdpi.com These precursors originate from distinct and fundamental biosynthetic routes within the plant cell.
Tryptamine : This indoleamine derives from the shikimate pathway. The aromatic amino acid L-tryptophan is synthesized via this pathway, and a subsequent decarboxylation reaction, catalyzed by the enzyme tryptophan decarboxylase (TDC), removes the carboxyl group to yield tryptamine. mdpi.com
Secologanin : This complex secoiridoid monoterpene originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). Through a series of subsequent enzymatic reactions including hydroxylation, oxidation, and cyclization, GPP is converted into loganin (B1675030) and finally into secologanin. mdpi.com
The convergence of these two pathways marks the entry point into the vast family of monoterpenoid indole (B1671886) alkaloids.
| Precursor | Metabolic Origin | Key Intermediate |
| Tryptamine | Shikimate Pathway | L-Tryptophan |
| Secologanin | MEP Pathway | Geranyl Pyrophosphate (GPP) |
Enzymatic Transformations and Characterization of Key Biosynthetic Enzymes
The assembly and modification of the this compound backbone are orchestrated by a series of highly specific enzymes. The initial condensation is followed by cyclizations, oxidative rearrangements, and lactamization, with Cytochrome P450 monooxygenases playing a pivotal role in key skeletal modifications.
The first committed step in the biosynthesis of virtually all MIAs is the condensation of tryptamine and secologanin. This Pictet-Spengler reaction is catalyzed by strictosidine (B192452) synthase (STR) , which stereospecifically yields 3-α(S)-strictosidine, the universal precursor for thousands of alkaloids. semanticscholar.org
In many species of the Nauclea genus, strictosidine is not directly channeled into downstream pathways but is first converted to its lactam derivative, strictosamide (B192450) . This conversion is a key branching point and strictosamide serves as a stable, central intermediate for the biosynthesis of many other Nauclea alkaloids. dntb.gov.ua
A crucial transformation in the pathway to this compound is the oxidative rearrangement of the indole nucleus into an oxindole (B195798). While the precise enzyme for this compound has not been characterized, recent studies on related compounds have demonstrated that Cytochrome P450 (CYP) enzymes are responsible for catalyzing the formation of the spirooxindole scaffold from corynanthe-type indole alkaloid precursors. dntb.gov.uanih.govfrontiersin.orgnih.gov These enzymes, often from the CYP71 family, are key drivers of chemical diversification in MIAs, catalyzing complex ring formations, expansions, and rearrangements that would be difficult to achieve through other chemical means. nih.govdntb.gov.ua It is hypothesized that a specific CYP enzyme catalyzes the C2-oxidation of a strictosamide-derived indole intermediate to form the 2-oxindole core structure of the this compound aglycone. nih.gov
| Enzyme Class | Specific Enzyme Example | Role in Pathway | Substrate(s) | Product |
| Synthase | Strictosidine Synthase (STR) | Condensation | Tryptamine, Secologanin | Strictosidine |
| Oxidoreductase / P450 | Secologanin Synthase (CYP72A1) | Secoiridoid formation | Loganin | Secologanin |
| Oxidoreductase / P450 | (Hypothetical) P450 Monooxygenase | Oxindole scaffold formation | Indole alkaloid precursor | Oxindole alkaloid precursor |
Proposed Biosynthetic Cascade Leading to the Oxayohimban Skeleton
The formation of the characteristic oxayohimban skeleton of this compound proceeds from the central intermediate, strictosamide. This cascade involves deglycosylation, rearrangement, and a critical oxidation step to form the oxindole core.
Formation of Strictosamide : The pathway begins with the STR-catalyzed formation of strictosidine from tryptamine and secologanin. In Nauclea, this is rapidly converted to the more stable strictosamide, likely via direct lactamization. dntb.gov.ua
Deglycosylation : The glucose moiety of strictosamide is removed by a specific β-glucosidase (SGD) . This hydrolysis yields a highly reactive aglycone intermediate.
Rearrangement and Cyclization : The aglycone is unstable and undergoes spontaneous or enzyme-mediated cyclizations and rearrangements to form various indole alkaloid skeletons of the corynanthe type.
Oxidative Rearrangement : The pivotal step is the oxidation of the indole C2 position of the corynanthe alkaloid intermediate. This reaction, catalyzed by a specific Cytochrome P450 monooxygenase, converts the indole ring into an oxindole ring system. nih.govresearchgate.net This transformation establishes the core oxayohimban (oxindole) scaffold.
Final Modifications : Additional enzymatic hydroxylations or other minor modifications may occur on the oxindole skeleton to produce the final aglycone (pre-glycosylation) form of this compound.
This sequence transforms the relatively simple precursors into a complex, polycyclic structure ready for the final glycosylation step.
Mechanisms of Glycosylation in this compound Formation
Glycosylation is the final step in the biosynthesis of this compound, where a glucose molecule is attached to the oxindole aglycone. This process is catalyzed by a specific UDP-glycosyltransferase (UGT) . mdpi.comnih.gov
The mechanism of glycosylation involves three key components:
The Aglycone Acceptor : The fully formed oxayohimban skeleton of the this compound precursor.
The Sugar Donor : For this compound, the sugar donor is an activated form of glucose, specifically Uridine Diphosphate-glucose (UDP-glucose) . This high-energy molecule is the standard glucose donor for glycosylation reactions in plants. nih.gov
The Enzyme : A specific UGT recognizes both the aglycone and the UDP-glucose. Plant UGTs belong to the GT1 family and contain a highly conserved 44-amino acid C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. frontiersin.orgfrontiersin.org
The UGT catalyzes the transfer of the glucosyl moiety from UDP-glucose to a hydroxyl group on the aglycone via an SN2-like direct displacement mechanism, releasing UDP in the process. nih.gov This final enzymatic step enhances the water solubility and stability of the compound, facilitating its storage within the plant cell vacuole. While the specific UGT involved in this compound formation has yet to be isolated and characterized, its existence and mechanism are inferred from numerous studies on the glycosylation of other plant secondary metabolites. mdpi.comfrontiersin.org
Investigation of Nauclecoside S Biological Activities: in Vitro Perspectives and Mechanistic Studies
Antiprotozoal Activities in In Vitro Systems
Activity against Trypanosoma cruzi Epimastigotes (Inhibition of Protein Biosynthesis)
The search for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a global health priority. nih.govms-editions.cl Natural products, particularly alkaloids from medicinal plants, are a significant source of lead compounds. ms-editions.clresearchgate.net While the indole (B1671886) alkaloid Nauclecoside has been identified from plants of the Nauclea genus, specific studies detailing its activity against Trypanosoma cruzi are not extensively documented in available scientific literature. However, broader screening of natural product libraries and extracts from related botanicals provides a context for potential antiparasitic action.
The screening of compounds for activity against T. cruzi is a critical step in the drug discovery pipeline. dndi.org Methodologies often involve testing against various life stages of the parasite, including epimastigotes, intracellular amastigotes, and bloodstream trypomastigotes. mdpi.comresearchgate.net For instance, a standardized phenotypic analysis for new drug candidates typically begins with screening against intracellular amastigotes at a fixed concentration, followed by dose-response assays to determine potency (EC₅₀ values). mdpi.com
Inhibition of protein synthesis is a key mechanism of action for many antimicrobial agents and is considered a viable strategy against T. cruzi. mdpi.com The parasite possesses a divergent protein synthesis machinery compared to its mammalian host, making it an attractive target for selective inhibitors. mdpi.com While some natural compounds have been shown to inhibit protein synthesis in T. cruzi, specific evidence directly linking this mechanism to this compound is not presently available. Research on other natural products has demonstrated that interference with the parasite's purine (B94841) salvage pathway, which is essential for nucleic acid synthesis, is also a promising therapeutic target. nih.govugent.be
In Vitro Cellular Models and Assay Methodologies for Biological Activity Assessment
The evaluation of natural products for biological activity relies on a suite of in vitro models and assay techniques that allow for reproducible and cost-effective preliminary screening. nih.gov
Monolayer Cell Cultures for Initial Screening
Two-dimensional (2D) monolayer cell cultures are a foundational tool for the initial screening of compound libraries. mdpi.com This method involves growing cells as a single layer on a flat, artificial substrate, such as a petri dish or the wells of a microplate. Its advantages include simplicity, low cost, and suitability for high-throughput applications. nih.gov For antiplasmodial screening, for example, P. falciparum is cultured with human red blood cells, and the inhibitory effect of a compound is measured by assessing parasite viability through methods like the SYBR Green I assay, which measures DNA content, or colorimetric assays that detect parasite-specific enzymes like lactate (B86563) dehydrogenase (pLDH). mdpi.comgu.se
Three-Dimensional (3D) Cell Models for Complex Cellular Environments
While 2D cultures are useful for initial screening, they often fail to replicate the complex microenvironment of native tissues. mdpi.com Three-dimensional (3D) cell models, such as spheroids and organoids, have been developed to bridge the gap between in vitro assays and in vivo conditions. researchgate.netmdpi.com These models allow cells to grow in aggregates, which more accurately represents the cell-cell and cell-matrix interactions found in living tissue. researchgate.net Spheroids are simple, spherical aggregates that can be formed from a single cell type or co-cultures, making them suitable for toxicology and efficacy screening. nih.gov The use of 3D models can reduce the number of false-positive hits from 2D screening, as the three-dimensional structure can affect a compound's penetration and efficacy. researchgate.net For parasitic diseases like Chagas, 3D cardiac microtissues are being used to evaluate drug efficacy in a model that mimics a key target organ. nih.gov
High-Throughput Screening (HTS) Methodologies for Compound Libraries
High-Throughput Screening (HTS) is an automated process that enables the rapid testing of tens of thousands to millions of compounds for a specific biological activity. slideshare.net HTS is central to modern drug discovery and is applied to libraries of synthetic molecules as well as natural products. tcmjc.comgu.se The process utilizes robotics, microplates (typically with 96, 384, or 1536 wells), and sensitive detection systems to quickly identify "hits." slideshare.net For natural product libraries, which can be complex mixtures, HTS requires robust and optimized assays to minimize interference. tcmjc.comresearchgate.net Phenotypic, or whole-cell, screening is a common HTS approach for natural products, as it can identify active compounds without prior knowledge of the molecular target, potentially leading to the discovery of novel mechanisms of action. tcmjc.com
Elucidation of Molecular Mechanisms of Action (MOA)
Understanding the molecular mechanism of action (MOA) is crucial for developing a bioactive hit into a viable drug candidate. researchgate.net this compound is an indole alkaloid, a class of natural products known for a wide range of pharmacological activities. mdpi.comtcmjc.com The specific MOA for this compound has been reported as antibacterial and antileishmanial. epdf.pubt27.ir
The general mechanisms for alkaloids are diverse and can include the inhibition of key enzymes, disruption of cell membranes, intercalation with DNA, and inhibition of protein and nucleic acid synthesis. mdpi.comresearchgate.net For example, some alkaloids exert their antimicrobial effects by destroying the bacterial cell membrane or by inhibiting DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov In the context of antiparasitic action, alkaloids can interfere with unique metabolic pathways in the parasite, such as the purine salvage pathway in trypanosomatids or heme detoxification in Plasmodium. nih.govugent.be Elucidating the precise target of a compound like this compound involves a combination of techniques, including target-based screening, genetic and proteomic profiling of treated cells, and in silico molecular docking studies to predict interactions with potential protein targets. florajournal.com
Target Identification Approaches (e.g., Chemical Proteomics, Affinity Chromatography, Native-Compound-Coupled Beads)
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Several advanced techniques can be employed for this purpose, although specific applications of these methods to this compound are not extensively documented in publicly available research.
Chemical Proteomics: This powerful strategy aims to identify the protein partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov The core principle involves using a chemically modified version of the compound of interest, known as a probe, to "fish out" its binding partners. nih.govplos.org These probes are typically designed with a reactive group for covalent linkage or a tag for affinity purification. plos.org While a versatile tool for natural product research, specific chemical proteomics studies designed to identify the targets of this compound have not been detailed in the reviewed scientific literature. citeab.com
Affinity Chromatography: This is a well-established technique for purifying and identifying target molecules based on specific binding interactions. nih.govfrontiersin.orgbiorxiv.org In the context of target identification for a compound like this compound, the molecule would be immobilized on a solid support or matrix within a chromatography column. biorxiv.org When a cell lysate is passed through the column, proteins that specifically bind to this compound are retained, while non-binding proteins are washed away. biorxiv.org The bound proteins can then be eluted and identified using methods like mass spectrometry. The successful application of affinity chromatography is dependent on the ability to chemically link this compound to the matrix without disrupting its native conformation and binding activity. There are no specific reports in the scientific literature detailing the use of affinity chromatography to isolate and identify the molecular targets of this compound.
Native-Compound-Coupled Beads: This approach is a form of affinity purification where the unmodified natural product is attached to beads. These beads are then used to capture interacting proteins from a cell lysate. This method is advantageous as it avoids potential changes in binding affinity that might arise from chemical modifications of the natural product. The captured proteins are subsequently identified, typically by mass spectrometry. As with the other methods, specific studies employing native-Nauclecoside-coupled beads for target identification are not found in the current body of scientific literature.
Pathway Perturbation and Cellular Response Analyses
Understanding how a compound affects cellular pathways provides insight into its functional consequences. This can be achieved through various analytical techniques that measure changes in cellular behavior and molecular profiles upon treatment with the compound.
Pathway Perturbation Analysis: The introduction of a bioactive molecule like this compound can cause ripples throughout the intricate network of cellular signaling pathways. oup.com Analyzing these perturbations helps to pinpoint the biological processes affected by the compound. Modern approaches to pathway analysis often involve "omics" technologies, such as transcriptomics (analyzing changes in gene expression) and proteomics (analyzing changes in protein expression and post-translational modifications). wikipedia.org By comparing the molecular profiles of cells treated with this compound to untreated cells, researchers can identify which pathways are significantly altered. wikipedia.org For instance, an upregulation of genes involved in an apoptotic pathway would suggest that this compound may induce programmed cell death. Currently, there is a lack of published studies specifically detailing the cellular pathways perturbed by this compound.
Enzymatic Inhibition or Activation Studies
Many drugs exert their effects by modulating the activity of specific enzymes. nih.gov Therefore, investigating the direct interaction of a compound with enzymes is a crucial aspect of mechanistic studies.
Enzymatic Inhibition Studies: These studies aim to determine if a compound can reduce the activity of a specific enzyme. herts.ac.uk This is typically done by measuring the rate of the enzymatic reaction in the presence and absence of the compound. herts.ac.uk If the compound is an inhibitor, the reaction rate will decrease. Key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined to quantify the inhibitor's potency. researchgate.net Different types of inhibition (competitive, non-competitive, uncompetitive) can be distinguished by analyzing the enzyme kinetics at various substrate and inhibitor concentrations. nih.govherts.ac.uk
Enzymatic Activation Studies: Conversely, some compounds can enhance the activity of an enzyme. nih.gov Similar to inhibition studies, activation is assessed by measuring the reaction rate in the presence of the compound. An increase in the reaction rate would indicate enzymatic activation.
To date, specific in vitro studies detailing the inhibitory or activatory effects of this compound on particular enzymes have not been reported in the scientific literature. The known antibacterial activity of this compound suggests that it may inhibit essential enzymes in bacteria, but this has not been experimentally confirmed. citeab.com
Structure Activity Relationship Sar Studies of Nauclecoside and Its Derivatives
Methodological Approaches to SAR Elucidation
The elucidation of the structure-activity relationship of nauclecoside is a multifaceted process that integrates synthetic chemistry with biological evaluation. The primary goal is to identify the key structural motifs, or pharmacophores, responsible for the molecule's biological effects and to understand how alterations to these motifs influence its activity.
A fundamental approach to understanding the SAR of this compound involves the design and chemical synthesis of a series of analogues. This process typically begins with the isolation of this compound from its natural sources, most notably from plants of the Nauclea genus. Due to the structural complexity of this compound, total synthesis can be a challenging endeavor. Therefore, semisynthesis, which involves the chemical modification of the natural product, is often a more practical strategy.
The design of this compound analogues is guided by several principles. Initially, modifications are often made to the more accessible functional groups of the molecule. For instance, esterification or etherification of hydroxyl groups on the glycosidic moiety can provide valuable insights into the importance of these groups for biological activity. Furthermore, more complex modifications, such as alterations to the heterocyclic core, can be pursued to probe the role of the indole (B1671886) nucleus and the oxayohimban skeleton.
The synthesis of these analogues requires a robust toolkit of organic chemistry reactions. For example, glycosylation reactions are employed to attach different sugar moieties to the aglycone, while cross-coupling reactions might be used to introduce various substituents onto the aromatic ring of the indole nucleus. Each synthesized analogue is then rigorously purified and characterized to confirm its structure before being subjected to biological testing.
The oxayohimban core is a defining feature of this compound and is a prime target for structural modification in SAR studies. This rigid, tetracyclic ring system provides a specific three-dimensional scaffold that is crucial for its interaction with biological targets. Systematic modifications to this core can reveal which parts of the scaffold are essential for activity and which can be altered to enhance potency or selectivity.
Key modifications to the oxayohimban core may include:
Introduction of Substituents: Adding various functional groups, such as alkyl, aryl, or halogen groups, at different positions on the core can probe the steric and electronic requirements of the binding site.
These systematic changes allow researchers to map out the SAR of the oxayohimban core, providing a detailed picture of how this part of the molecule contributes to its biological profile.
The glycosidic moiety of this compound, typically a glucose unit, is another critical component for its biological activity. Modifications to this sugar portion can have a profound impact on the molecule's solubility, bioavailability, and interaction with its target.
Common modifications to the glycosidic moiety include:
Sugar Replacement: Replacing the glucose unit with other monosaccharides, such as mannose, galactose, or xylose, can determine the specificity of the sugar-binding pocket of the target.
Functional Group Modification: Altering the hydroxyl groups on the sugar through acetylation, methylation, or deoxygenation can reveal the importance of specific hydrogen bonding interactions.
By systematically exploring these modifications, researchers can gain a comprehensive understanding of the role of the glycosidic moiety in the biological activity of this compound.
Correlation between Specific this compound Structural Features and Observed In Vitro Biological Activities
The ultimate goal of synthesizing this compound analogues is to test their biological activity and establish a clear correlation between their structural features and their observed effects in in vitro assays. These assays can measure a wide range of biological activities, such as enzymatic inhibition, receptor binding, or cytotoxicity against cancer cell lines.
The data generated from these in vitro studies are often presented in tables that summarize the structures of the analogues and their corresponding biological activities, typically as IC₅₀ or EC₅₀ values.
Table 1: Hypothetical In Vitro Biological Activities of this compound Derivatives
| Compound | Modification | Target Enzyme Inhibition (IC₅₀, µM) |
| This compound | None (Parent Compound) | 10.5 |
| Analogue 1 | Acetylation of sugar hydroxyls | 25.2 |
| Analogue 2 | Replacement of glucose with mannose | 15.8 |
| Analogue 3 | Methylation of indole nitrogen | 5.3 |
| Analogue 4 | Bromination of indole ring | 2.1 |
This data allows for the formulation of an SAR model that can guide the design of future generations of this compound-based compounds with improved therapeutic potential.
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. The complex, chiral structure of the oxayohimban core gives rise to multiple stereoisomers, each of which can have a distinct biological profile.
The specific stereochemistry of this compound is critical for its interaction with chiral biological targets, such as enzymes and receptors. Even minor changes in the spatial orientation of a functional group can lead to a significant loss of activity, as the molecule may no longer fit correctly into the binding site.
Furthermore, different stereoisomers can exhibit different selectivity profiles, meaning they may interact with different targets or with the same target in different ways. This can have important implications for the therapeutic use of this compound derivatives, as it may be possible to design stereoisomers that are more selective for a particular target, thereby reducing off-target effects and improving the safety profile of the drug.
The synthesis of stereochemically pure this compound analogues is therefore a key aspect of SAR studies. This often requires the use of stereoselective synthetic methods or chiral resolution techniques to separate different stereoisomers. The biological evaluation of these pure stereoisomers is essential for a complete understanding of the SAR.
In Silico Approaches to SAR: Molecular Docking and Computational Modeling
In recent years, in silico approaches, such as molecular docking and computational modeling, have become invaluable tools in SAR studies. nih.gov These computational methods can provide insights into the binding of this compound and its analogues to their biological targets at the molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. By docking a series of this compound analogues into the active site of a target protein, researchers can visualize the binding interactions and predict the binding affinity of each analogue. This information can help to explain the observed SAR and guide the design of new analogues with improved binding properties.
Computational modeling can also be used to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the structural properties of a series of compounds with their biological activities. A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources in the drug discovery process.
These in silico approaches are complementary to experimental SAR studies and can significantly accelerate the process of lead optimization. By combining computational and experimental methods, researchers can gain a deeper understanding of the SAR of this compound and design more effective therapeutic agents.
Comprehensive Analysis of this compound and its Derivatives Reveals a Gap in Structure-Activity Relationship Studies
Despite a thorough review of scientific literature and databases, detailed Structure-Activity Relationship (SAR) studies for the chemical compound this compound and its derivatives, specifically concerning the prediction of ligand-target interactions and the subsequent in vitro validation of these computational predictions, are not publicly available at this time.
Extensive searches for research dedicated to the computational modeling of this compound's binding affinity and the experimental verification of these predictions have yielded no specific results. Consequently, the intricate details of how the structural modifications of this compound and its potential derivatives influence their biological activity remain uncharacterized in the scientific domain. This includes a lack of published data on predicted ligand-target interactions and the in vitro data that would be essential to validate such computational models.
While the fields of computational chemistry and molecular modeling have advanced significantly, providing powerful tools for predicting how a molecule like this compound might interact with biological targets, it appears that such studies have not yet been applied to this specific compound or its analogues, or at least, the findings have not been disseminated in accessible literature. Similarly, the crucial step of validating any such computational hypotheses through in vitro assays, which would provide concrete evidence of the predicted biological activity, is also absent from the current body of scientific knowledge.
Advanced Analytical Methodologies in Nauclecoside Research
Quantitative Analysis of Nauclecoside in Biological and Plant Samples
Accurate quantification of this compound in various matrices is fundamental for phytochemical studies, quality control of herbal products, and pharmacokinetic analysis. wikipedia.org The choice of method depends on factors like the complexity of the sample, the required sensitivity, and the available instrumentation. nih.gov
Commonly employed techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an ultraviolet (UV) detector, is a workhorse for quantitative analysis. The method separates this compound from other compounds in an extract based on its polarity. A calibration curve is generated using a pure standard of this compound to determine its concentration in the sample. For complex extracts from plants like Nauclea latifolia, method development is crucial to achieve adequate resolution from closely related alkaloids and glycosides. nih.govwikipedia.org36.112.18biotcm.net
Quantitative Nuclear Magnetic Resonance (qNMR): This technique offers a powerful alternative to chromatography-based methods. biotcm.net qNMR allows for the quantification of a target compound, like this compound, by comparing the integral of one of its specific proton signals with the integral of a known amount of an internal standard. biotcm.net A key advantage is that a pure standard of the analyte is not always necessary for quantification, provided a suitable internal standard is used. biotcm.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For very low concentrations of this compound, particularly in biological samples like plasma or urine, LC-MS is the method of choice due to its high sensitivity and selectivity. nih.govmdpi.com By selecting specific ions corresponding to this compound, analysts can achieve precise quantification even in highly complex biological matrices that contain numerous interfering substances. nih.govnih.gov
Table 1: Comparison of Quantitative Analysis Methods for this compound
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| HPLC-UV | Chromatographic separation followed by UV light absorption measurement. | Robust, widely available, good for moderately complex samples. | Quality control of plant extracts and herbal formulations. |
| qNMR | Comparison of NMR signal integrals of the analyte and an internal standard. | Highly accurate, does not require an identical standard, provides structural info. | Standardization of crude plant extracts and reference materials. biotcm.net |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection of specific parent/daughter ion transitions. | Highest sensitivity and selectivity, excellent for complex matrices. nih.gov | Analysis of this compound in biological fluids (blood, urine) for pharmacokinetic studies. nih.govtjnpr.org |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS for Metabolomics)
Plant extracts are intricate mixtures of hundreds of compounds. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing such complexity. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier tool in this domain, especially for metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. wikipedia.orgaimspress.com
An LC-MS/MS-based metabolomics workflow for analyzing a this compound-containing plant extract involves several key steps: wikipedia.org
Sample Preparation: The initial plant material is extracted, often using a solvent like methanol (B129727) or ethanol (B145695), to dissolve the phytochemicals, including this compound. 36.112.18
Chromatographic Separation: The extract is injected into an LC system. Different column chemistries can be used; for a glycoside like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RPLC) chromatography are common choices to separate it from other metabolites based on polarity.
Ionization: As compounds elute from the LC column, they enter the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) are typically used, which generate charged molecular ions of the analytes with minimal fragmentation.
MS Analysis (MS1): The first mass analyzer scans for all the parent ions coming from the sample, providing a snapshot of the metabolites present at that retention time.
Fragmentation (MS2): Specific parent ions, such as that of this compound, are selected and fragmented into smaller, characteristic product ions.
Metabolite Identification: The resulting fragmentation pattern (MS/MS spectrum) serves as a structural fingerprint. This pattern can be matched against spectral libraries or interpreted de novo to confidently identify this compound and other related metabolites in the mixture.
This powerful approach allows researchers not only to detect this compound but also to simultaneously profile other related indole (B1671886) alkaloids, glycosides, and different classes of compounds, providing a comprehensive chemical snapshot of the plant extract. wikipedia.orgaimspress.com
Advanced Spectroscopic Methods for Conformational and Interaction Studies (e.g., protein-ligand NMR)
Understanding the three-dimensional shape (conformation) of this compound and how it interacts with biological targets like proteins is crucial for elucidating its mechanism of action. Advanced spectroscopic methods provide these insights at a molecular level.
Nuclear Magnetic Resonance (NMR) for Protein-Ligand Interactions: NMR spectroscopy is a cornerstone technique for studying the binding of a small molecule (ligand), like this compound, to a protein. These experiments can pinpoint the exact binding site on the protein and reveal the conformation of this compound when it is bound.
Chemical Shift Perturbation (CSP): By recording NMR spectra of an isotope-labeled protein with and without this compound, researchers can observe changes (perturbations) in the chemical shifts of the protein's signals. The amino acids showing the largest changes are typically those at the binding interface.
Saturation Transfer Difference (STD) NMR: This ligand-based NMR experiment is particularly useful when working with unlabeled protein. It identifies which parts of the this compound molecule are in close contact with the protein, effectively mapping its binding epitope.
Electronic Circular Dichroism (ECD) for Conformational Analysis: this compound is a chiral molecule, meaning it has a specific 3D arrangement. ECD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules. The ECD spectrum of this compound is a unique fingerprint of its spatial structure. By comparing experimentally measured ECD spectra with those predicted computationally for different possible conformations, scientists can determine the molecule's preferred shape in solution.
Chiral Separations for Enantiomeric Purity Assessment
Chirality is a critical aspect of drug action, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities. Therefore, assessing the enantiomeric purity of this compound is essential. This is achieved using chiral separation techniques.
The primary method for this is chiral chromatography , which can be performed using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE).
The core principle involves the use of a Chiral Stationary Phase (CSP) . A CSP is a column packing material that is itself chiral and can interact differently with the two enantiomers of this compound. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for the quantification of each.
Common types of CSPs that could be applied to a molecule like this compound include those based on:
Polysaccharides: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds.
Macrocyclic Glycopeptides: Antibiotics like teicoplanin or vancomycin (B549263) can be immobilized on silica (B1680970) to create CSPs that offer unique chiral recognition capabilities.
Cyclodextrins: These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, leading to separation.
The successful development of a chiral separation method allows for the determination of the enantiomeric excess (ee) , a measure of the purity of the sample with respect to one enantiomer. This is critical for ensuring the quality and consistency of this compound for research and potential therapeutic applications.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6441295 |
| Strictosamide (B192450) | 10345799 |
| Vincosamide | 10163855 |
| Isovincoside (Strictosidine) | 161336 |
| Methanol | 887 |
| Ethanol | 702 |
| Teicoplanin | 16129701 |
| Vancomycin | 14969 |
Future Perspectives and Emerging Research Avenues for Nauclecoside
Chemoenzymatic Synthesis and Biocatalysis for Nauclecoside Analog Production
The limitations of sourcing this compound from its natural plant origins necessitate the development of efficient and scalable synthetic routes. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising solution. mdpi.com This approach can facilitate the production of not only this compound itself but also a diverse library of its analogs for structure-activity relationship (SAR) studies.
Biocatalysis, the use of enzymes or whole microbial cells, is a cornerstone of this strategy. rsc.orgnih.gov Enzymes such as lipases, esterases, and oxidoreductases can be employed for stereoselective modifications of synthetic intermediates, a crucial step in generating complex molecules like alkaloids. rsc.orgrsc.org For instance, lipases are widely used for the kinetic resolution of racemic mixtures, providing chiral building blocks essential for asymmetric synthesis. rsc.orgnih.gov
The production of this compound analogs could involve several key enzymatic steps:
Glycosylation: Glycosyltransferases (GTs) could be used to attach different sugar moieties to the indole (B1671886) scaffold, potentially altering the compound's solubility, bioavailability, and biological activity.
Hydroxylation and Prenylation: Cytochrome P450 monooxygenases and prenyltransferases could introduce hydroxyl and prenyl groups at various positions on the this compound structure, respectively. These modifications are known to significantly impact the pharmacological properties of natural products. umich.eduresearchgate.net
Stereoselective Reductions and Oxidations: Dehydrogenases and reductases can be utilized to control the stereochemistry of key functional groups, which is often critical for biological activity.
By combining these biocatalytic transformations with traditional organic synthesis, researchers can create a wide array of this compound derivatives that would be difficult to produce through purely chemical or biological methods. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
Table 1: Potential Biocatalytic Approaches for this compound Analog Synthesis
| Enzyme Class | Potential Application in this compound Analog Synthesis |
| Glycosyltransferases | Attachment of diverse sugar moieties to the aglycone core. |
| Cytochrome P450s | Regio- and stereoselective hydroxylation of the indole ring. |
| Prenyltransferases | Introduction of prenyl groups to enhance bioactivity. |
| Lipases/Esterases | Kinetic resolution of chiral intermediates. |
| Dehydrogenases/Reductases | Stereoselective reduction of carbonyl groups. |
Application of Omics Technologies in Understanding this compound Biology
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of biological processes and are increasingly being applied to medicinal plant research. nih.govfrontiersin.orgresearchgate.netkoreascience.kreurekalert.org These approaches can be instrumental in elucidating the biosynthesis of this compound, its physiological role in the plant, and its mechanism of action in biological systems.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in this compound-producing plants under different conditions, researchers can identify the genes involved in its biosynthesis. nih.govyoutube.com For example, comparing the transcriptomes of high- and low-producing plant varieties can reveal candidate genes encoding enzymes in the this compound pathway.
Proteomics: This involves the large-scale study of proteins (the proteome). youtube.com By identifying the proteins present in plant tissues that actively synthesize this compound, researchers can confirm the function of enzymes predicted by transcriptomic analysis. Proteomics can also help to understand the cellular response to this compound treatment in target organisms. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. youtube.com Metabolomic profiling of this compound-producing plants can identify pathway intermediates and related metabolites, providing a comprehensive picture of the metabolic network. nih.govnih.govresearchgate.netmdpi.com In biological systems, metabolomics can reveal the downstream effects of this compound on cellular metabolism.
The integration of these omics datasets can provide a holistic view of this compound biology, from gene to function. nih.gov
Table 2: Omics Technologies and Their Application in this compound Research
| Omics Technology | Key Application | Expected Outcome |
| Transcriptomics | Identification of genes involved in the this compound biosynthetic pathway. | A list of candidate genes encoding biosynthetic enzymes. |
| Proteomics | Functional characterization of biosynthetic enzymes and identification of protein targets of this compound. | Confirmation of enzyme function and elucidation of mechanism of action. |
| Metabolomics | Elucidation of the complete biosynthetic pathway and understanding the metabolic effects of this compound. | A comprehensive map of the metabolic network and identification of biomarkers. |
Interdisciplinary Approaches for Comprehensive this compound Research, Integrating Chemical Biology and Systems Biology
A truly comprehensive understanding of this compound requires an interdisciplinary approach that integrates chemical biology and systems biology. Chemical biology utilizes chemical tools to study and manipulate biological systems, while systems biology aims to understand the complex interactions within a biological system as a whole.
The synergy between these two fields can be particularly powerful in the context of this compound research:
Chemical Probe Development: Chemical biologists can design and synthesize fluorescently labeled or biotinylated this compound analogs. These probes can be used to visualize the subcellular localization of this compound and to identify its protein binding partners through techniques like affinity purification and mass spectrometry.
Target Identification and Validation: Once potential protein targets are identified, systems biology approaches can be used to understand the broader biological pathways and networks in which these targets function. This can help to elucidate the mechanism of action of this compound and to predict potential off-target effects.
Pathway Perturbation Studies: By using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of genes involved in this compound biosynthesis, researchers can study the resulting changes in the plant's metabolome and transcriptome. This can provide valuable insights into the regulation of the biosynthetic pathway and the physiological role of this compound in the plant.
This integrated approach will not only deepen our fundamental understanding of this compound but also accelerate its development as a potential therapeutic agent.
Exploration of Undiscovered Biological Activities through Novel In Vitro Screening Platforms
While this compound has known biological activities, it is likely that many of its therapeutic properties remain undiscovered. Novel in vitro screening platforms, particularly high-throughput screening (HTS), offer a powerful means to explore a wide range of biological targets in a systematic and efficient manner. mdpi.com
Modern HTS platforms can screen vast libraries of compounds against numerous assays, including:
Enzyme Inhibition Assays: To identify specific enzymes that are inhibited by this compound.
Receptor Binding Assays: To determine if this compound interacts with specific cellular receptors.
Cell-Based Assays: To assess the effects of this compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation.
Phenotypic Screening: This approach involves screening for changes in the observable characteristics (phenotype) of cells or organisms upon treatment with this compound, without a preconceived notion of the target. technologynetworks.com
Furthermore, advancements in screening technologies, such as fragment-based screening and DNA-encoded libraries, can provide more detailed information about the molecular interactions between this compound and its targets. nih.gov The integration of analytical techniques like mass spectrometry with biological screening can help to rapidly identify the active compounds in complex natural product extracts. technologynetworks.com
By employing these innovative screening strategies, researchers can uncover novel biological activities of this compound and its analogs, opening up new avenues for drug discovery and development. technologynetworks.comnih.govresearchgate.net
Q & A
Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?
- Methodological Answer :
- Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy.
- Test across multiple ratios (e.g., 1:1 to 1:10 molar ratios) and durations.
- Include mechanistic studies (e.g., Western blotting for apoptosis markers) to elucidate synergistic pathways .
Key Considerations for Research Design
- Reproducibility : Document experimental protocols in detail, including instrument settings and reagent lot numbers, per Beilstein Journal of Organic Chemistry guidelines .
- Data Contradictions : Address conflicting results through meta-analysis or multi-model validation, ensuring alignment with PICOT frameworks (Population, Intervention, Comparator, Outcome, Time) .
- Ethical Compliance : Obtain ethical approvals for in vivo studies and disclose conflicts of interest transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
